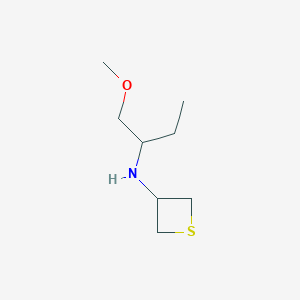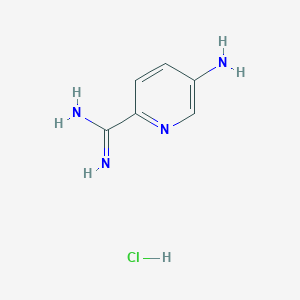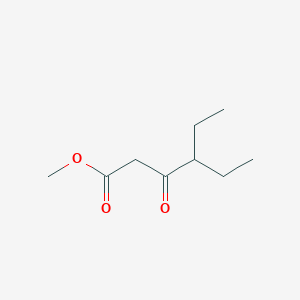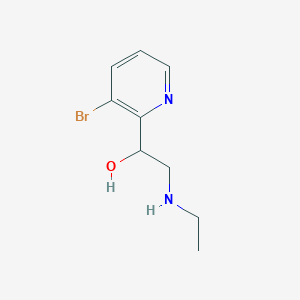![molecular formula C8H3ClF3NO B13016314 2-Chloro-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13016314.png)
2-Chloro-7-(trifluoromethyl)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-7-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound with the molecular formula C8H3ClF3NO and a molecular weight of 221.56 g/mol It is characterized by the presence of a benzoxazole ring substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 7-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(trifluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chlorobenzotrifluoride with phosgene to form the corresponding isocyanate, which then undergoes cyclization to yield the desired benzoxazole derivative . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-7-(trifluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The benzoxazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted benzoxazole derivatives, while oxidation reactions can produce oxazole N-oxides .
Wissenschaftliche Forschungsanwendungen
2-Chloro-7-(trifluoromethyl)benzo[d]oxazole has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Chloro-7-(trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-Chloro-7-(trifluoromethyl)benzo[d]oxazole include:
2-(Trifluoromethyl)benzo[d]oxazole: Lacks the chlorine atom at the 2-position.
2-Chloro-5-(trifluoromethyl)benzo[d]oxazole: Has the trifluoromethyl group at the 5-position instead of the 7-position.
2-Chloro-7-(trifluoromethyl)benzo[d]thiazole: Contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the trifluoromethyl group can enhance its reactivity and potential biological activities compared to similar compounds .
Eigenschaften
Molekularformel |
C8H3ClF3NO |
|---|---|
Molekulargewicht |
221.56 g/mol |
IUPAC-Name |
2-chloro-7-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3ClF3NO/c9-7-13-5-3-1-2-4(6(5)14-7)8(10,11)12/h1-3H |
InChI-Schlüssel |
PSFIIJPPRKWDTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=C(O2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B13016234.png)





![4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13016278.png)





![2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13016316.png)
![7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid](/img/structure/B13016317.png)
